molecular formula C17H15N5S B1664425 5-(p-tolylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine CAS No. 1126602-42-3

5-(p-tolylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine

Cat. No. B1664425
M. Wt: 321.4 g/mol
InChI Key: IMNBYLUXBBXZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AG311 is a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization. In vitro, AG311 induces rapid necrosis in numerous cancer cell lines. Within minutes, exposure to AG311 also results in mitochondrial depolarization, superoxide production, and increased intracellular calcium levels. AG311 retards tumor growth and reduces lung metastases better than clinically used agents and has no gross or histopathological toxicity. AG311 is a first-in-class antitumor and antimetastatic agent inducing necrosis in breast cancer tumors, likely through the mitochondria.

Scientific Research Applications

Synthesis and Evaluation in Drug Discovery

Compounds of the 5-(arylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine class, including 5-(p-tolylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine, have been synthesized and evaluated for their potential in drug discovery, particularly as inhibitors of receptor tyrosine kinases (RTKs) and thymidylate synthase (TS). These compounds have demonstrated dual activity in RTKs and human TS, indicating their potential use in cancer therapy due to their cytostatic and cytotoxic effects. Specifically, certain compounds in this class have shown nanomolar inhibitory potency against human TS, outperforming standard TS inhibitors (Zaware et al., 2017).

Microtubule Depolymerizing Agents

Pyrimido[4,5-b]indoles, including derivatives of 5-(p-tolylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine, have also been explored as microtubule depolymerizing agents. These compounds have shown significant potency against cancer cell lines, including those expressing P-glycoprotein or the βIII isotype of tubulin, which are known mechanisms of clinical drug resistance. This suggests their potential application in overcoming drug-resistant cancer treatments (Devambatla et al., 2017).

properties

CAS RN

1126602-42-3

Product Name

5-(p-tolylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine

Molecular Formula

C17H15N5S

Molecular Weight

321.4 g/mol

IUPAC Name

5-(4-methylphenyl)sulfanyl-9H-pyrimido[4,5-b]indole-2,4-diamine

InChI

InChI=1S/C17H15N5S/c1-9-5-7-10(8-6-9)23-12-4-2-3-11-13(12)14-15(18)21-17(19)22-16(14)20-11/h2-8H,1H3,(H5,18,19,20,21,22)

InChI Key

IMNBYLUXBBXZIY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC2=CC=CC3=C2C4=C(N=C(N=C4N3)N)N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC3=C2C4=C(N=C(N=C4N3)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-((4-methylphenyl)thio)-9H-pyrimido(4,5-b)indole-2,4-diamine
AG311 compound

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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